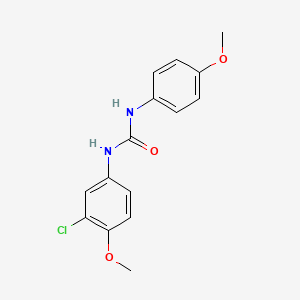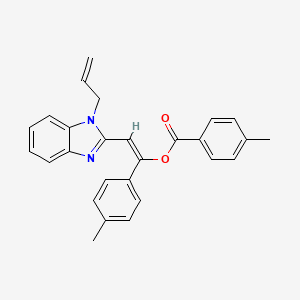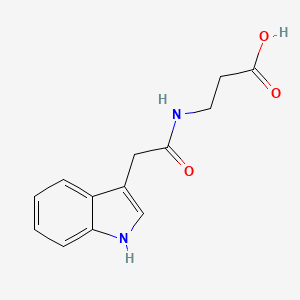![molecular formula C15H17N5O2 B5316519 N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5316519.png)
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide, commonly known as CAY10650, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of CAY10650 is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. Specifically, CAY10650 has been shown to inhibit the activity of the protein kinase Akt, which is a key regulator of cell survival and proliferation. Additionally, CAY10650 has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects:
CAY10650 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis in cancer cells, and the inhibition of signaling pathways that promote cancer cell growth and survival. Additionally, CAY10650 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CAY10650 is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Moreover, CAY10650 has been shown to have low toxicity in normal cells, which is an important consideration for drug development. However, one limitation of CAY10650 is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its effectiveness.
将来の方向性
There are several future directions for the research on CAY10650. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of CAY10650 and to identify its molecular targets. Moreover, the potential of CAY10650 as a therapeutic agent for other diseases, such as inflammatory diseases, should be explored. Finally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of CAY10650 is another promising direction for future research.
Conclusion:
In conclusion, CAY10650 is a synthetic compound that has shown promising anti-cancer activity and has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CAY10650 have been discussed in this paper. Further research on CAY10650 is needed to fully understand its potential as a therapeutic agent and to develop more efficient and effective treatments for cancer and other diseases.
合成法
The synthesis of CAY10650 involves several steps, including the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 1,2-diaminoethane, followed by the reaction of the resulting intermediate with 1-methyl-1H-indazole-3-carboxylic acid chloride. The final product is obtained by purification through column chromatography.
科学的研究の応用
CAY10650 has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, CAY10650 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
特性
IUPAC Name |
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-12-17-15(22-19-12)9(2)16-14(21)13-10-7-5-6-8-11(10)20(3)18-13/h5-9H,4H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZNHWBEMUGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)NC(=O)C2=NN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[5-(2-{6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5316442.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)

![(3aR*,7aS*)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316486.png)

![2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5316500.png)

![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![3-(benzylthio)-6-(2-chloro-6-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5316517.png)
